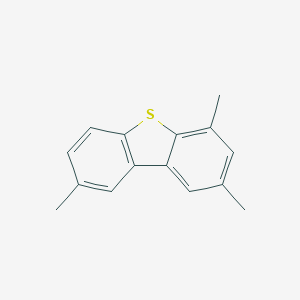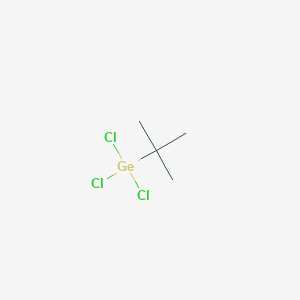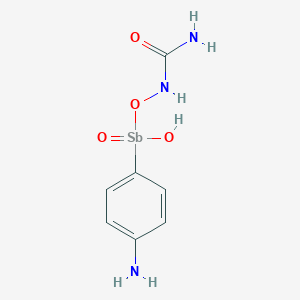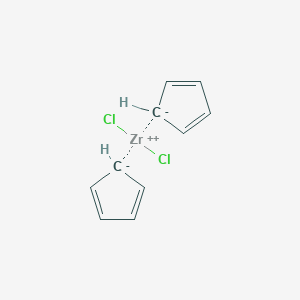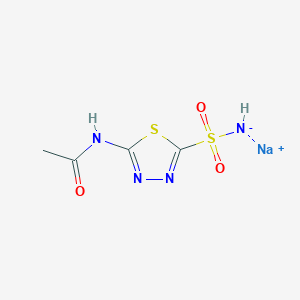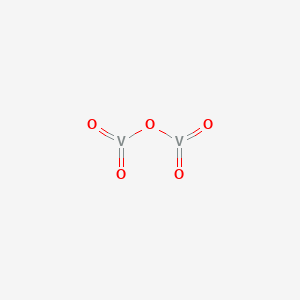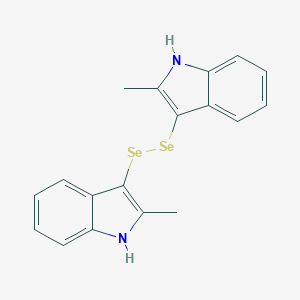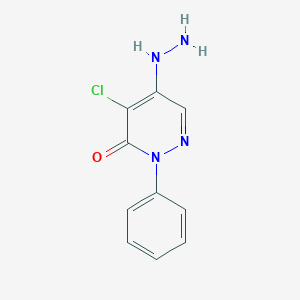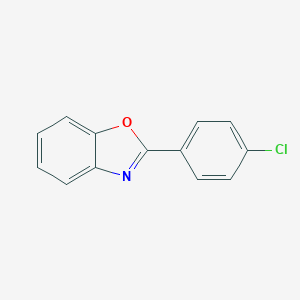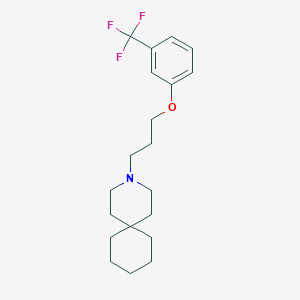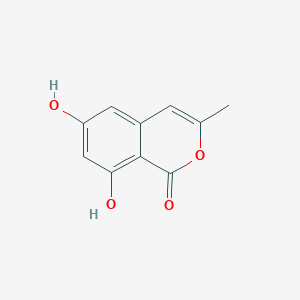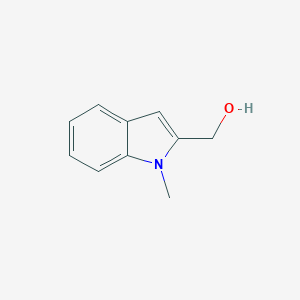![molecular formula C9H12O2 B073502 Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane] CAS No. 1491-12-9](/img/structure/B73502.png)
Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane], also known as spirodioxolane, is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique structural properties and potential applications. This compound is a spirocyclic ether that contains a bicyclic ring system and a dioxolane moiety, which makes it an interesting target for synthesis and study.
Mécanisme D'action
The mechanism of action of Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane]ne and its derivatives is not well understood, but it is believed to involve interactions with biological targets such as enzymes, receptors, and DNA. Some Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane]ne derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest. Others have shown antibacterial activity by disrupting bacterial cell membranes or inhibiting bacterial enzymes. The exact mechanism of action varies depending on the specific derivative and target.
Effets Biochimiques Et Physiologiques
Spirodioxolane and its derivatives have been shown to have a range of biochemical and physiological effects, including cytotoxicity, antibacterial activity, and anti-inflammatory activity. Some derivatives have also shown antioxidant activity and neuroprotective effects. However, the exact effects depend on the specific derivative and the concentration used.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane]ne and its derivatives is their unique structural properties, which make them useful building blocks for the synthesis of complex compounds. They also have potential applications in medicinal chemistry and materials science. However, one limitation is that the mechanism of action is not well understood, which makes it difficult to predict their biological activity. Additionally, some derivatives may have toxic effects at high concentrations, which limits their use in certain applications.
Orientations Futures
There are several future directions for research on Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane]ne and its derivatives. One area of interest is the development of new synthesis methods that allow for the preparation of novel derivatives with improved properties. Another area of interest is the study of the mechanism of action and biological activity of Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane]ne derivatives, which could lead to the development of new drugs and materials. Additionally, the use of Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane]ne derivatives in nanotechnology and biotechnology is an area of active research, with potential applications in drug delivery and imaging.
Méthodes De Synthèse
Spirodioxolane can be synthesized through a variety of methods, including the Diels-Alder reaction, which involves the reaction of a diene and a dienophile to form a cyclic compound. Another common method is the cyclization of a suitable precursor using Lewis acid catalysts. These methods have been used to synthesize Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane]ne and its derivatives with high yields and purity.
Applications De Recherche Scientifique
Spirodioxolane and its derivatives have been the subject of extensive research due to their potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane]ne has been used as a building block for the synthesis of complex natural products and bioactive compounds. In medicinal chemistry, Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane]ne derivatives have shown promising activity as antitumor agents, antimicrobial agents, and anti-inflammatory agents. In materials science, Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane]ne has been used as a precursor for the synthesis of functionalized polymers and materials with unique optical and electronic properties.
Propriétés
Numéro CAS |
1491-12-9 |
|---|---|
Nom du produit |
Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane] |
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
spiro[1,3-dioxolane-2,7'-bicyclo[2.2.1]hept-2-ene] |
InChI |
InChI=1S/C9H12O2/c1-2-8-4-3-7(1)9(8)10-5-6-11-9/h1-2,7-8H,3-6H2 |
Clé InChI |
GGMOMOBCKQPRBS-UHFFFAOYSA-N |
SMILES |
C1CC2C=CC1C23OCCO3 |
SMILES canonique |
C1CC2C=CC1C23OCCO3 |
Synonymes |
Spiro[bicyclo[2.2.1]hept-2-ene-7,2-[1,3]dioxolane] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



